molecular formula C20H28O2Si B3059442 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 130372-07-5

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B3059442
CAS No.: 130372-07-5
M. Wt: 328.5 g/mol
InChI Key: WGBBKMOBGARXLF-UHFFFAOYSA-N
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Description

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound with the molecular formula C20H28O2Si and a molecular weight of 328.52 g/mol . This compound is known for its complex molecular structure, which includes a butanol backbone and a silyl ether group. It is used in various scientific research applications due to its unique properties.

Scientific Research Applications

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is used in various scientific research applications, including:

    Chemistry: As a protecting group for alcohols in organic synthesis.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of coatings and adhesives.

Safety and Hazards

The safety data sheet for a similar compound, 1-Butanol, suggests that it is a flammable liquid and vapor, harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness . It is recommended to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and store in a well-ventilated place .

Mechanism of Action

Action Environment

The action of “1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-” can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of 1-butanol with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with new functional groups replacing the silyl ether group.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]
  • 1-Butanol, 4-[[(1,1-dimethylethyl)trimethylsilyl]oxy]
  • 1-Butanol, 4-[[(1,1-dimethylethyl)triethylsilyl]oxy]

Uniqueness

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to the presence of the diphenylsilyl group, which provides greater steric hindrance and stability compared to other silyl protecting groups. This makes it particularly useful in reactions where selective protection and deprotection are required.

Properties

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxybutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2Si/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15,21H,10-11,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBBKMOBGARXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435091
Record name 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130372-07-5
Record name 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Commercially available 1,4-butanediol (400 g) was dissolved in DMF (120 ml), added with imidazole (3.02 g) and t-butyldiphenylchlorosilane (12.2 g), and stirred at room temperature for 15 hours. The reaction solution was concentrated under reduced pressure and then added with a saturated aqueous ammonium chloride solution, followed by separation/extraction with chloroform. The organic layer was washed with saturated saline solution and dried with anhydrous sodium sulfate, followed by concentration under reduced pressure. The residue was purified through silica gel column chromatography (hexane/ethyl acetate), thereby obtaining the subject compound (6.56 g) as a transparent and colorless oily substance.
Quantity
400 g
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120 mL
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3.02 g
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12.2 g
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Synthesis routes and methods II

Procedure details

To a solution of 1,4-butanediol was added sodium hydride (1.0 g of a 60% dispersion in mineral oil). This mixture was allowed to stir at an ambient temperature for 1 h, before TBDPSCl (5.0 mL, 18.2 mmol) was added. The mixture was stirred overnight at an ambient temperature. The reaction mixture was poured into water and extracted with ether (3×100 mL). The combined extract was washed with water and brine and dried over sodium sulfate. Filtration and concentration gave an oily residue, which was purified via radial chromatography on a 4 mm plate eluting with 25% ethyl acetate in hexanes, followed by 50% ethyl acetate in hexane. This gave 3.36 g (56%) of desired product as clear oil. 1H NMR (CDCl3); δ1.24 (s, 9H), 1.65 (m, 4 h), 3.65 (m, 4H), 7.40 (m, 6H), 7.64 (d, 2H, J=1.5 Hz).
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5 mL
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Synthesis routes and methods III

Procedure details

To a solution of 1,4-butanediol (5 g, 55 mol) in dichloromethane (10 mL) containing diisopropylethylamine (10 mL) was added tert-butylchlorodiphenylsilane (5 mL, 18 mmol) dropwise under N2 atmosphere at 18° C. over 2 h. The resultant solution was stirred at room temperature for 4 hours and concentrated under reduced pressure. Purification by column chromatography with hexane/ethyl acetate (1/1) gave 4-(tert-butyl-diphenyl-silanyloxy)-butan-1-ol (10.2 g, 85% yield) as colorless oil: 1H NMR (400 MHz, CDCl3) δ 7.62-7.71 (4H, m); 7.32-7.43 (6H, m), 3.63-3.69 (4H, m), 1.83 (1H, br s), 1.59-1.71 (4H, m), 1.03 (9H, s).
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5 g
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10 mL
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10 mL
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5 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 1,4-butanediol (4.0 g, 44.4 mmol) in 250 mL THF was added imidazole (3.7 g, 54.3 mmol) followed by tert-butyl(chloro)diphenylsilane (10 g, 36.4 mmol) at room temperature. The mixture was stirred for 3 h and then quenched by the addition of saturated aqueous NH4Cl (200 mL) and then diluted with ethyl acetate (200 mL). The mixture was extracted with ethyl acetate (3×200 mL) and the combined organic layers washed with brine (3×60 mL) and dried over Na2SO4. The solvent was evaporated and the product isolated by flash column chromatography eluting with 0 to 50% EtOAc/hexanes to give 10.6 g of the title compound as a colorless oil.
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4 g
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3.7 g
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250 mL
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
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1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
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1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
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1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
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1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Reactant of Route 6
Reactant of Route 6
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

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